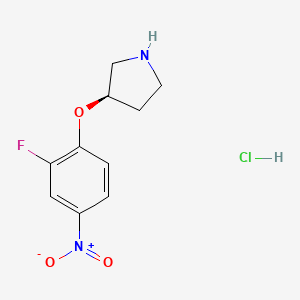(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
CAS No.: 1286207-39-3
Cat. No.: VC4077930
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286207-39-3 |
|---|---|
| Molecular Formula | C10H12ClFN2O3 |
| Molecular Weight | 262.66 |
| IUPAC Name | (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |
| Standard InChI Key | LOCGTHSXUAAHBI-DDWIOCJRSA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |
| SMILES | C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |
| Canonical SMILES | C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of:
-
Pyrrolidine core: A five-membered saturated nitrogen heterocycle.
-
2-Fluoro-4-nitrophenoxy substituent: An aromatic ring with electron-withdrawing groups (fluoro at C2, nitro at C4) that influence reactivity and intermolecular interactions.
-
Hydrochloride salt: Enhances aqueous solubility and stability .
Stereochemical Considerations
The R-configuration at the pyrrolidine’s 3-position is critical for enantioselective interactions in biological systems. Chiral purity (>95%) is typically confirmed via chiral HPLC or optical rotation measurements .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): Signals at δ 3.0–3.2 ppm (pyrrolidine N–CH₂), δ 4.3–4.4 ppm (O–CH–pyrrolidine), and δ 7.6–8.1 ppm (aromatic protons) .
-
IR: Peaks at ~1,520 cm⁻¹ (NO₂ asymmetric stretch) and ~1,350 cm⁻¹ (NO₂ symmetric stretch).
-
Mass Spectrometry: Molecular ion peak at m/z 227 (free base), with chloride adducts at m/z 262 .
Synthesis and Industrial-Scale Production
Route 1: Mitsunobu Reaction
-
Substrate: (R)-3-Hydroxypyrrolidine and 2-fluoro-4-nitrophenol.
-
Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
-
Mechanism: Nucleophilic substitution via oxyphosphonium intermediate .
Route 2: Chiral Resolution
-
Starting Material: Racemic 3-(2-Fluoro-4-nitrophenoxy)pyrrolidine.
-
Resolution: Diastereomeric salt formation with chiral acids (e.g., tartaric acid), followed by recrystallization .
Process Optimization
-
Solvent Selection: THF or dichloromethane for Mitsunobu reaction; ethanol/water for crystallization .
-
Temperature Control: Reactions conducted at 0–25°C to minimize side products .
-
Scale-Up Challenges:
Physicochemical Properties
Stability:
Biological Activity and Pharmaceutical Relevance
Structure-Activity Relationships (SAR)
-
Nitro Group: Enhances electron-deficient character, aiding in aromatic substitution reactions .
-
Fluorine: Improves metabolic stability and membrane permeability.
-
Chirality: R-configuration critical for binding to enantioselective targets (e.g., ion channels) .
| Supplier | Purity | Price (1 g) |
|---|---|---|
| AK Scientific | 95% | $450 |
| BLDpharm | 98% | $500 |
| VulcanChem | >95% | $480 |
Research Use Cases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume